N-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)-2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)acetamide
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Overview
Description
N-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)-2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring, a methoxyphenyl group, a thiazole ring, and a quinazoline derivative, making it a molecule of interest for medicinal chemistry and pharmacological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)-2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)acetamide typically involves multiple steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of 4-methoxyphenylamine with 1,3-dibromopropane to form the 4-(4-methoxyphenyl)piperazine intermediate.
Thiazole Ring Formation: The next step involves the synthesis of the thiazole ring, which can be achieved by reacting 2-aminothiazole with appropriate reagents to introduce the desired substituents.
Quinazoline Derivative Synthesis: The quinazoline derivative is synthesized by reacting anthranilic acid with thiourea under acidic conditions to form the 2-thioxo-1,2-dihydroquinazoline core.
Coupling Reactions: The final step involves coupling the piperazine intermediate with the thiazole and quinazoline derivatives using suitable coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the quinazoline and thiazole rings, potentially leading to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Dihydro derivatives of the quinazoline and thiazole rings.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, the compound may serve as a ligand for studying receptor interactions, particularly those involving piperazine and quinazoline derivatives. It can be used in assays to investigate binding affinities and biological activities.
Medicine
In medicine, N-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)-2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)acetamide has potential as a pharmacological agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of neurology and oncology.
Industry
Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its complex structure and potential for functionalization.
Mechanism of Action
The mechanism of action of this compound is likely multifaceted, involving interactions with various molecular targets. The piperazine ring may interact with neurotransmitter receptors, while the quinazoline and thiazole rings could inhibit specific enzymes or signaling pathways. These interactions can lead to a range of biological effects, including modulation of neurotransmission and inhibition of cell proliferation.
Comparison with Similar Compounds
Similar Compounds
N-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)-2-(2-((2-oxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)acetamide: Similar structure but with an oxo group instead of a thioxo group.
N-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)-2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)propionamide: Similar structure but with a propionamide group instead of an acetamide group.
Uniqueness
The uniqueness of N-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)-2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)acetamide lies in its combination of functional groups, which allows for diverse chemical reactivity and biological activity. The presence of both thioxo and quinazoline moieties provides unique opportunities for interaction with biological targets, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C27H31N7O2S2 |
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Molecular Weight |
549.7 g/mol |
IUPAC Name |
N-[3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl]-2-[2-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]-1,3-thiazol-4-yl]acetamide |
InChI |
InChI=1S/C27H31N7O2S2/c1-36-21-9-7-20(8-10-21)34-15-13-33(14-16-34)12-4-11-28-24(35)17-19-18-38-27(29-19)32-25-22-5-2-3-6-23(22)30-26(37)31-25/h2-3,5-10,18H,4,11-17H2,1H3,(H,28,35)(H2,29,30,31,32,37) |
InChI Key |
SMYSJVZECKPVFM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CCCNC(=O)CC3=CSC(=N3)NC4=NC(=S)NC5=CC=CC=C54 |
Origin of Product |
United States |
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